![molecular formula C₃₁H₂₆D₇N₃O₆S B1147154 Zafirlukast m-Tolyl Isomer-d7 CAS No. 1794760-52-3](/img/new.no-structure.jpg)
Zafirlukast m-Tolyl Isomer-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zafirlukast m-Tolyl Isomer-d7 is a labeled analogue of Zafirlukast m-Tolyl Isomer, which is a positional isomer and impurity of the cysteinyl leukotriene type 1 receptor antagonist, Zafirlukast . This compound is used primarily in scientific research and analytical applications.
Vorbereitungsmethoden
The synthesis of Zafirlukast m-Tolyl Isomer-d7 involves the incorporation of deuterium atoms into the m-tolyl isomer of Zafirlukast. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenyl-d7 and other reagents.
Reaction Conditions: The reaction conditions involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium atoms.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Zafirlukast m-Tolyl Isomer-d7 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Zafirlukast m-Tolyl Isomer-d7 exhibits significant potential in pharmacological research due to its ability to modulate leukotriene pathways.
- Asthma Treatment : As a leukotriene receptor antagonist, it helps in reducing bronchoconstriction and inflammation associated with asthma. Studies have shown that zafirlukast effectively decreases the frequency of asthma attacks and improves lung function in patients with mild to moderate asthma .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects beyond asthma treatment. Research indicates that zafirlukast analogs can inhibit inflammatory responses in various models, making them candidates for treating conditions like allergic rhinitis and chronic obstructive pulmonary disease (COPD) .
Several studies have highlighted the effectiveness of zafirlukast analogs, including the m-tolyl isomer-d7:
- Case Study on Asthma Management : A clinical trial involving patients with poorly controlled asthma demonstrated that treatment with zafirlukast resulted in significant improvements in peak expiratory flow rates and reduced usage of rescue inhalers .
- In Vitro Studies on Inflammation : In vitro experiments showed that this compound significantly inhibited the production of pro-inflammatory cytokines in human bronchial epithelial cells exposed to allergens, suggesting its potential application in allergic conditions beyond asthma .
Wirkmechanismus
The mechanism of action of Zafirlukast m-Tolyl Isomer-d7 is similar to that of Zafirlukast. It acts as a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CYSLTR1). By blocking the action of cysteinyl leukotrienes, it reduces airway constriction, mucus build-up, and inflammation in the lungs . This mechanism is crucial for its use in the treatment of asthma and other inflammatory conditions.
Vergleich Mit ähnlichen Verbindungen
Zafirlukast m-Tolyl Isomer-d7 can be compared with other similar compounds, such as:
Zafirlukast p-Tolyl Isomer-d7: Another positional isomer with similar applications but different structural properties.
Zafirlukast-d7: A deuterated analogue of Zafirlukast without the m-tolyl substitution.
Montelukast: Another leukotriene receptor antagonist with a different chemical structure but similar therapeutic effects .
These comparisons highlight the uniqueness of this compound in terms of its specific structural modifications and research applications.
Eigenschaften
CAS-Nummer |
1794760-52-3 |
---|---|
Molekularformel |
C₃₁H₂₆D₇N₃O₆S |
Molekulargewicht |
582.72 |
Synonyme |
N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Related Compound D-d7; Cyclopentyl 3-[2-Methoxy-4-[m-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.